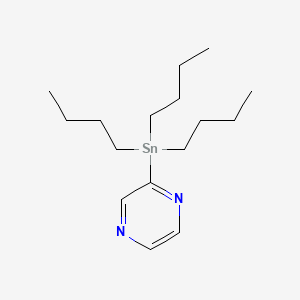

2-(Tributylstannyl)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(pyrazin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBXTKIWZAHFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371983 | |

| Record name | 2-(Tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205371-27-3 | |

| Record name | 2-(Tributylstannyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205371-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Tributylstannyl)pyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocol for the synthesis of 2-(tributylstannyl)pyrazine, a key building block in organic synthesis, particularly for the construction of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions. The protocol detailed below is adapted from established procedures for analogous heterocyclic systems and is intended to provide a robust starting point for its preparation in a laboratory setting.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through a two-step process involving the deprotonation of a pyrazine precursor followed by quenching with an electrophilic tin reagent. A highly analogous and well-documented procedure is the synthesis of 2-(tributylstannyl)pyridine, which involves the lithiation of 2-bromopyridine followed by reaction with tributyltin chloride.[1] This method is effective for the preparation of arylstannanes from the corresponding haloarenes.

The proposed synthetic route for this compound involves the initial formation of a pyrazinyllithium intermediate from a halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, using a strong base like n-butyllithium at low temperatures. This nucleophilic intermediate is then reacted with tributyltin chloride to yield the desired this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

2.1. Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Chloropyrazine | Reagent | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | Reagent | Sigma-Aldrich |

| Tributyltin chloride | Reagent | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS | Fisher Scientific |

| Saturated aqueous sodium chloride (brine) | ACS | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Ethyl acetate | ACS | Fisher Scientific |

| Nitrogen gas (high purity) | Airgas | |

| Round-bottom flask | VWR | |

| Magnetic stirrer and stir bar | VWR | |

| Syringes and needles | VWR | |

| Low-temperature thermometer | VWR | |

| Dry ice/acetone bath | ||

| Rotary evaporator | Heidolph |

2.2. Reaction Procedure

The following procedure is adapted from the synthesis of 2-(tributylstannyl)pyridine.[1]

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-chloropyrazine (1.0 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.[1]

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the 2-chloropyrazine.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.[1]

-

Stannylation: Tributyltin chloride (1.1 eq) is added slowly to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 3 hours.[1]

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

2.3. Quantitative Data Summary

The following table summarizes the typical stoichiometry and expected yield for this reaction, based on the analogous synthesis of 2-(tributylstannyl)pyridine which reported a high yield.[1]

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Chloropyrazine | 1.0 | 114.53 | (To be determined by user) |

| n-Butyllithium | 1.1 | 64.06 | (Calculated based on 2-chloropyrazine) |

| Tributyltin chloride | 1.1 | 325.49 | (Calculated based on 2-chloropyrazine) |

| This compound | - | 369.13 | Expected Yield: High |

Physicochemical and Safety Data

3.1. Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 205371-27-3 | |

| Molecular Formula | C₁₆H₃₀N₂Sn | [2] |

| Molecular Weight | 369.13 g/mol | [2] |

| Boiling Point | 130 °C at 1 mmHg | |

| Density | 1.1706 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5158 |

3.2. Safety Information

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H360FD | May damage fertility. May damage the unborn child. |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and a face shield.

Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism

The synthesis proceeds via a directed ortho-metalation (DoM) followed by an electrophilic quench.

Caption: Simplified reaction mechanism for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-(tributylstannyl)pyrazine from Halopyrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(tributylstannyl)pyrazine from halopyrazine precursors. This key organometallic intermediate is widely utilized in cross-coupling reactions for the development of novel pharmaceutical compounds and functional materials. This document details the prevalent synthetic methodologies, provides specific experimental protocols, and presents key reaction data for easy comparison.

Introduction

This compound is a valuable reagent in organic synthesis, primarily serving as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] This reaction allows for the formation of carbon-carbon bonds between the pyrazine ring and various organic electrophiles, enabling the construction of complex molecular architectures. The synthesis of this reagent typically involves the reaction of a halopyrazine with an organotin reagent, a transformation that can be optimized for high yield and purity.

Synthetic Pathways

The principal route for the synthesis of this compound from a halopyrazine is the palladium-catalyzed Stille coupling reaction. This method involves the reaction of a halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, with a distannane reagent, typically hexabutylditin, in the presence of a palladium catalyst.

The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

The catalytic cycle for this transformation, a hallmark of Stille couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound:

Materials:

-

2-Halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)

-

Hexabutylditin ((Bu₃Sn)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halopyrazine (1.0 eq) and the palladium catalyst (0.01-0.05 eq).

-

Add the anhydrous, degassed solvent to dissolve the solids.

-

Add hexabutylditin (1.1-1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then subjected to a purification procedure to remove the catalyst and tin byproducts.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of aryl-stannanes via Stille coupling. These values are illustrative and may require optimization for the specific synthesis of this compound.

Table 1: Typical Reaction Conditions for Stille Stannylation

| Parameter | Condition | Notes |

| Halogen Source | 2-Iodopyrazine, 2-Bromopyrazine, 2-Chloropyrazine | Reactivity order: I > Br > Cl |

| Stannylating Agent | Hexabutylditin | Typically used in slight excess (1.1-1.5 eq) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃/ligand | Catalyst loading is typically 1-5 mol% |

| Ligand (if applicable) | PPh₃, AsPh₃, P(t-Bu)₃ | Choice of ligand can influence reaction rate and yield |

| Solvent | Toluene, Dioxane, DMF, THF | Must be anhydrous and degassed |

| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive halides |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 205371-27-3 |

| Molecular Formula | C₁₆H₃₀N₂Sn |

| Molecular Weight | 369.13 g/mol |

| Appearance | Liquid |

| Boiling Point | 130 °C at 1 mmHg |

| Density | 1.1706 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5158 |

Purification of the Product

A significant challenge in the synthesis of organostannanes is the removal of tin-containing byproducts. Several methods can be employed for the purification of this compound.

Caption: General workflow for the purification of this compound.

Detailed Purification Protocol:

-

Aqueous Workup with Potassium Fluoride (KF): After completion of the reaction, the mixture is cooled and diluted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with a saturated aqueous solution of KF. This converts the tributyltin halide byproduct into insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel or alumina. A non-polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent product degradation on silica, is typically used.

-

Distillation: For thermally stable and sufficiently volatile products, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be an effective method for purification.

Safety Considerations

Organotin compounds, including hexabutylditin and this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing tin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from halopyrazines via the palladium-catalyzed Stille reaction is a robust and versatile method. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, can lead to high yields of the desired product. Effective purification techniques are crucial for obtaining the final compound in high purity, free from toxic tin byproducts. This guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Preparation of 2-(Tributylstannyl)pyrazine for Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(tributylstannyl)pyrazine and its application in palladium-catalyzed Stille cross-coupling reactions. The content is designed to furnish researchers and professionals in drug development and organic synthesis with detailed experimental protocols, quantitative data, and a thorough understanding of the underlying chemical principles.

Introduction to this compound in Stille Coupling

The Stille coupling is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2][3] this compound is a key reagent in this methodology, serving as a stable, efficient donor of a pyrazinyl group to construct complex molecules, particularly in the synthesis of pharmaceuticals and functional materials.[4] The pyrazine moiety is a common scaffold in biologically active compounds, making this reagent particularly valuable.

Organostannanes like this compound are favored for their stability to air and moisture, and their compatibility with a wide range of functional groups.[1] However, it is crucial to handle these compounds with care due to the high toxicity of organotin reagents.[2]

Preparation of this compound

The synthesis of this compound is most commonly achieved through the lithiation of a halopyrazine followed by quenching with an electrophilic tin species, such as tributyltin chloride. This approach offers a reliable and high-yielding route to the desired product.

Reaction Scheme

References

Technical Guide: Physicochemical Properties of 2-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2-(tributylstannyl)pyrazine, a key reagent in various chemical syntheses. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below for easy reference.

| Parameter | Value | Citations |

| Molecular Weight | 369.13 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [1][3][4] |

| Linear Formula | (C₄H₃N₂)Sn[(CH₂)₃CH₃]₃ | [2] |

Compound Identification

For accurate identification and sourcing, the following identifiers are associated with this compound:

| Identifier | Value | Citations |

| CAS Number | 205371-27-3 | [1][2] |

| MDL Number | MFCD01319077 | [5] |

Experimental Applications and Protocols

While a comprehensive review of all experimental applications is beyond the scope of this guide, a notable application of this compound is in palladium-catalyzed cross-coupling reactions.

Microwave-Assisted Synthesis of Substituted Pyranones

A key application involves the microwave-assisted synthesis of substituted pyranones through the palladium-catalyzed cross-coupling of arylstannanes, such as this compound, with pyranyl triflates.[6] This methodology allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules.

A generalized workflow for such a reaction is depicted below. Researchers should consult the primary literature for detailed experimental conditions, including specific catalysts, solvents, temperatures, and reaction times.

This diagram illustrates the typical steps involved, from the combination of reactants and catalyst to the final purification of the desired product. The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.

References

- 1. scbt.com [scbt.com]

- 2. indiamart.com [indiamart.com]

- 3. 205371-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. store.p212121.com [store.p212121.com]

- 5. 205371-27-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound 95 205371-27-3 [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(tributylstannyl)pyrazine. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted NMR data generated from advanced computational models. These predictions offer a robust framework for the analysis and verification of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were calculated using computational NMR prediction software, which employs established algorithms and extensive spectral databases to estimate chemical shifts (δ) and coupling constants (J).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.50 - 8.60 | d | ~1.5 |

| H-5 | 8.35 - 8.45 | dd | ~2.5, 1.5 |

| H-6 | 8.75 - 8.85 | d | ~2.5 |

| Sn-CH₂- (α) | 1.10 - 1.25 | t | ~7.8 |

| -CH₂- (β) | 1.50 - 1.65 | m | - |

| -CH₂- (γ) | 1.30 - 1.45 | m | - |

| -CH₃ (δ) | 0.85 - 0.95 | t | ~7.3 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160.0 - 165.0 |

| C-3 | 145.0 - 150.0 |

| C-5 | 135.0 - 140.0 |

| C-6 | 150.0 - 155.0 |

| Sn-CH₂- (α) | 10.0 - 15.0 |

| -CH₂- (β) | 28.0 - 33.0 |

| -CH₂- (γ) | 26.0 - 31.0 |

| -CH₃ (δ) | 13.0 - 18.0 |

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard laboratory procedures for the analysis of organotin and heterocyclic compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed or sonicated.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

Table 3: Recommended NMR Instrument Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Pulse Program | Standard single-pulse | Proton-decoupled single-pulse |

| Spectral Width | ~16 ppm | ~220 ppm |

| Acquisition Time | 2 - 4 s | 1 - 2 s |

| Relaxation Delay | 1 - 5 s | 2 - 5 s |

| Number of Scans | 16 - 64 | 1024 - 4096 |

| Temperature | 298 K | 298 K |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the residual solvent peak, the signal for CDCl₃ should be at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Visualization of Molecular Structure and Logical Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR characterization.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR characterization.

Mass Spectrometry Analysis of 2-(tributylstannyl)pyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(tributylstannyl)pyrazine, a key organotin compound utilized in various chemical syntheses, including drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, predicted fragmentation data, and visual workflows to facilitate the characterization and quantification of this compound.

Introduction

This compound belongs to the vast family of organotin compounds, which have found extensive application as reagents in organic synthesis. Accurate characterization of these molecules is paramount for ensuring reaction efficiency, product purity, and for understanding potential metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organotin compounds. This document outlines a standard methodology for the analysis of this compound by GC-MS, including a proposed fragmentation pathway based on established principles of mass spectrometry.

Experimental Protocol: GC-MS Analysis

The following protocol describes a general procedure for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

2.1. Sample Preparation (Solution Phase)

-

Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent such as hexane or dichloromethane. Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

-

Internal Standard : To correct for variations in injection volume and instrument response, an internal standard (e.g., Tetrapropyltin or perdeuterated tributyltin) should be added to all samples and standards at a constant concentration.[1]

-

Sample Dilution : If analyzing a reaction mixture or a formulated product, dissolve a known quantity of the sample in hexane and dilute to fall within the calibration range.

-

Vialing : Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.

Note: Unlike many organotin compounds found in environmental samples, this compound is a tetra-substituted organotin and does not typically require a derivatization step (e.g., ethylation with sodium tetraethylborate or a Grignard reagent) to improve volatility for GC analysis.[2]

2.2. Instrumentation and Conditions

The analysis can be performed on a standard GC-MS system equipped with an electron ionization (EI) source.[3]

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Split/Splitless Inlet, Splitless mode |

| Injector Temperature | 280 °C |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 25 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp | 280 °C |

| Acquisition Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) |

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by the isotopic pattern of tin and predictable fragmentation pathways. The molecular ion (M+) may be of low abundance or absent.[4] The fragmentation is dominated by the sequential loss of butyl radicals from the tin atom, a characteristic feature of tetraalkyltins.[4] The pyrazine ring is relatively stable, but can undergo fragmentation by losing hydrogen cyanide (HCN).[5]

3.1. Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, with m/z values calculated based on the most abundant isotopes of each element, including Tin-120.

| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 369 | [C₁₆H₃₀N₂¹²⁰Sn]⁺ | Molecular Ion (M⁺) | Low |

| 312 | [(C₄H₉)₂(Pyrazine)¹²⁰Sn]⁺ | M⁺ - C₄H₉• | High |

| 255 | [(C₄H₉)(Pyrazine)¹²⁰Sn]⁺ | M⁺ - 2(C₄H₉•) | Medium |

| 198 | [(Pyrazine)¹²⁰Sn]⁺ | M⁺ - 3(C₄H₉•) | Medium |

| 171 | [¹²⁰Sn-Pyrazine - HCN]⁺ | [C₃H₂N¹²⁰Sn]⁺ | Low |

| 57 | [C₄H₉]⁺ | Butyl Cation | High |

Note: The presence of multiple tin isotopes (e.g., ¹¹⁶Sn, ¹¹⁸Sn, ¹²⁰Sn) will result in a characteristic cluster of peaks for each tin-containing fragment, which is a key diagnostic feature.

Data Analysis and Interpretation

4.1. Compound Identification The identification of this compound in a sample chromatogram is confirmed by two key pieces of evidence:

-

Retention Time : The peak of interest should elute at the same retention time as a known analytical standard run under identical conditions.

-

Mass Spectrum : The mass spectrum of the peak should match the predicted fragmentation pattern, most notably the base peak (likely m/z 312 or 57) and the characteristic isotopic cluster of tin-containing fragments.

4.2. Quantification For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in unknown samples is then calculated from this curve. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte and internal standard.[2]

Conclusion

The GC-MS methodology detailed in this guide provides a robust framework for the analysis of this compound. By understanding the predicted fragmentation patterns and implementing a systematic experimental protocol, researchers can confidently identify and quantify this compound in various matrices. The combination of chromatographic retention time and mass spectral data offers a high degree of certainty in analytical results, which is critical for applications in synthetic chemistry and drug development.

References

In-depth Technical Guide: FTIR Spectroscopic Analysis of 2-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopic data expected for 2-(tributylstannyl)pyrazine. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the characteristic vibrational frequencies based on the analysis of its constituent functional groups: the pyrazine ring and the tributylstannyl moiety. This guide also includes a detailed, generalized experimental protocol for obtaining an FTIR spectrum of such an organometallic compound and a logical workflow for its synthesis and characterization.

Predicted FTIR Spectroscopic Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its distinct chemical functionalities. The following table summarizes the predicted wavenumbers (cm⁻¹) and their corresponding vibrational modes and functional group assignments. These predictions are derived from established infrared spectroscopy correlation tables and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3050 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H (Pyrazine ring) |

| ~2957 | Strong | C-H stretch | Asymmetric CH₃ (Butyl group) |

| ~2925 | Strong | C-H stretch | Asymmetric CH₂ (Butyl group) |

| ~2872 | Strong | C-H stretch | Symmetric CH₃ (Butyl group) |

| ~2853 | Strong | C-H stretch | Symmetric CH₂ (Butyl group) |

| ~1580 - 1550 | Medium | C=N stretch | Pyrazine ring |

| ~1465 | Medium | C-H bend | CH₂ scissoring (Butyl group) |

| ~1410 - 1400 | Medium | C=C stretch | Pyrazine ring |

| ~1150 - 1100 | Medium | C-N stretch | Pyrazine ring |

| ~1075 | Medium | C-C stretch | Butyl group backbone |

| ~830 - 780 | Strong | C-H bend | Out-of-plane (oop) C-H bending (Pyrazine ring) |

| ~520 - 450 | Medium to Weak | Sn-C stretch | Tributylstannyl group |

Experimental Protocol for FTIR Analysis

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid organometallic compound such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Objective: To acquire the infrared spectrum of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Sample of this compound (liquid)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in the appropriate solvent (e.g., isopropanol). Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background scan is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, carefully place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample to the background spectrum to generate the absorbance or transmittance spectrum.

-

The number of scans for the sample should be the same as for the background to ensure consistency. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

Perform any necessary data processing, such as baseline correction or ATR correction, using the spectrometer's software.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

-

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, highlighting the role of FTIR spectroscopy in the verification of the final product.

Caption: Workflow for the synthesis and characterization of this compound.

Stability and Storage of 2-(Tributylstannyl)pyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and proper storage conditions for 2-(tributylstannyl)pyrazine, an important organotin reagent in chemical synthesis. Due to its sensitivity to atmospheric conditions, understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety. This document outlines the known stability characteristics, recommended storage protocols, and provides detailed methodologies for stability assessment.

Introduction

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions where the pyrazine moiety is to be introduced. As with many organotin compounds, its utility is intrinsically linked to its stability. The tin-carbon bond is susceptible to cleavage under various conditions, leading to degradation of the reagent and the formation of impurities that can complicate reactions and purification processes. This guide aims to provide a thorough understanding of the factors influencing the stability of this compound and to establish best practices for its storage and handling.

Chemical Properties and Intrinsic Stability

This compound is a liquid at room temperature and is classified as an air- and moisture-sensitive compound. The primary point of instability is the carbon-tin bond, which is susceptible to cleavage by electrophiles and oxidative processes.

Key Factors Influencing Stability:

-

Air (Oxygen): Organotin compounds can undergo oxidative degradation.

-

Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the tin-carbon bond.

-

Light (Photodegradation): Exposure to light, particularly UV radiation, can promote the formation of radicals, leading to decomposition.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of this compound.

Storage Conditions

Based on supplier recommendations and the known sensitivity of organotin compounds, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis by excluding air and moisture. |

| Container | Tightly sealed, amber glass bottle with a septum-sealed cap. | To protect from light and prevent ingress of air and moisture. |

| Location | A cool, dry, and well-ventilated area away from incompatible materials. | To ensure a stable external environment and for safety reasons. |

Handling Procedures

Due to its air and moisture sensitivity, this compound should be handled using standard Schlenk line or glovebox techniques.

-

Always use dry, oven-dried glassware.

-

Use dry, degassed solvents for any dilutions.

-

Transfer the reagent using a dry, gas-tight syringe under a positive pressure of an inert gas.

-

After withdrawal, the septum should be sealed with paraffin film to prevent atmospheric contamination.

Decomposition Pathway

While specific studies on the decomposition of this compound are not extensively documented in the literature, a probable degradation pathway can be inferred from the known chemistry of tributyltin compounds. The primary degradation route involves the sequential loss of the butyl groups from the tin atom, leading to dibutyltin, monobutyltin, and ultimately inorganic tin species. The pyrazine moiety is generally more stable under these conditions.

Figure 1. Proposed decomposition pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a stability assessment is recommended. The following protocols provide a framework for such studies.

Long-Term Stability Study

This study is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Protocol:

-

Sample Preparation: Aliquot several samples of a new batch of this compound into individual, sealed amber vials under an inert atmosphere.

-

Storage: Store the vials at the recommended temperature of -20°C.

-

Time Points: Analyze a vial at predetermined time points (e.g., 0, 3, 6, 12, 18, and 24 months).

-

Analysis: At each time point, analyze the sample for purity and the presence of degradation products using the analytical methods described in section 6.

Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the compound to more stressful conditions.

Protocol:

-

Sample Preparation: Prepare samples as described for the long-term study.

-

Storage: Store the vials at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH), if appropriate for a sealed container.

-

Time Points: Analyze a vial at shorter, more frequent intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples as described for the long-term study. The data can be used with the Arrhenius equation to project long-term stability at the recommended storage temperature.

Figure 2. Experimental workflow for stability assessment.

Analytical Methods for Stability Monitoring

A combination of analytical techniques is recommended for a comprehensive assessment of the stability of this compound.

| Analytical Technique | Purpose |

| ¹H and ¹¹⁹Sn NMR Spectroscopy | To confirm the structure of the parent compound and to detect and quantify organotin-containing impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile degradation products and to determine the purity of the compound. Derivatization may be necessary for non-volatile degradation products.[2][3][4] |

| High-Performance Liquid Chromatography (HPLC) | To quantify the parent compound and non-volatile degradation products. Can be coupled with detectors like MS or ICP-MS for speciation of tin compounds.[3][5] |

| Karl Fischer Titration | To determine the water content, which is a critical factor in hydrolysis. |

Logical Framework for Storage and Use Decisions

The following decision tree provides a logical framework for researchers and laboratory managers regarding the storage and use of this compound.

Figure 3. Decision tree for storage and handling.

Conclusion

The stability of this compound is a critical parameter that dictates its successful application in research and development. Adherence to strict storage and handling protocols, including storage at -20°C under an inert atmosphere and the use of air-sensitive techniques, is essential to maintain its purity and reactivity. Regular stability testing, particularly for opened containers or material stored for extended periods, is strongly recommended to ensure the reliability of experimental outcomes. The methodologies and frameworks provided in this guide offer a robust approach to managing and assessing the stability of this important synthetic reagent.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Using 2-(Tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(tributylstannyl)pyrazine in palladium-catalyzed Stille cross-coupling reactions. This versatile reagent serves as a key building block for the synthesis of a wide array of substituted pyrazines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] this compound is a readily available, air- and moisture-stable organotin reagent, making it a convenient precursor for the introduction of the pyrazine moiety onto various molecular frameworks. The reaction tolerates a broad range of functional groups and generally proceeds under mild conditions with high yields, rendering it a valuable tool in organic synthesis and drug discovery.[2][3]

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The pyrazinyl group from this compound is transferred to the palladium center, displacing the halide and forming a new Pd(II)-pyrazinyl complex.

-

Reductive Elimination: The coupled product (R¹-pyrazine) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A generalized workflow for a Stille coupling experiment using this compound is depicted below.

References

Application Notes and Protocols for Palladium-Catalyzed Stille Coupling of 2-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] This reaction involves the palladium-catalyzed coupling of an organostannane (in this case, 2-(tributylstannyl)pyrazine) with an organic halide or pseudohalide. The pyrazine moiety is a key structural motif in numerous biologically active compounds, and the ability to functionalize the pyrazine ring via Stille coupling provides a valuable tool for drug discovery and development.[2]

Advantages of Stille Coupling with this compound:

-

Functional Group Tolerance: The Stille reaction is known for its tolerance of a wide variety of functional groups on both coupling partners, which is a significant advantage in the synthesis of complex molecules.[1]

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule.[3]

-

Stability of the Stannane Reagent: this compound is an air- and moisture-stable reagent that can be handled under normal laboratory conditions.[4]

Key Considerations for Successful Coupling:

-

Choice of Palladium Catalyst: The selection of the palladium catalyst is crucial for achieving high yields and reaction efficiency. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3][5] For challenging couplings, particularly with less reactive aryl chlorides, catalyst systems composed of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., biarylphosphines) can be more effective.[6]

-

Ligands: The choice of ligand can significantly influence the outcome of the reaction. Triphenylphosphine (PPh₃) is a common and effective ligand for many Stille couplings. In some cases, other phosphine ligands or N-heterocyclic carbenes (NHCs) may offer improved performance.

-

Additives: The addition of copper(I) salts, such as copper(I) iodide (CuI), can accelerate the rate of Stille couplings.[5] This "copper effect" is thought to facilitate the transmetalation step.

-

Solvent: Aprotic, polar solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene are commonly used for Stille reactions. The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.

-

Leaving Group on the Coupling Partner: The reactivity of the organic halide coupling partner generally follows the trend I > Br > OTf >> Cl.[3] While aryl iodides and bromides are most commonly used, the coupling of aryl chlorides can be achieved with more active catalyst systems.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Stille coupling of this compound with various aryl halides, highlighting the performance of different palladium catalyst systems.

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5 mol%) | - | CuI (10 mol%) | DMF | 80 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5 mol%) | PPh₃ (10 mol%) | - | Toluene | 100 | 16 | 78 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5 mol%) | - | - | DMF | 90 | 24 | 72 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | - | CuI (10 mol%) | Dioxane | 95 | 18 | 81 |

| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (2.5 mol%) | XPhos (6 mol%) | - | Dioxane | 110 | 24 | 65 |

Experimental Protocols

General Protocol for Stille Coupling using Pd(PPh₃)₄ and CuI

This protocol provides a detailed methodology for the Stille coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.

-

Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-arylpyrazine.

Visualizations

Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Caption: A generalized experimental workflow for the Stille coupling reaction.

References

Application Notes and Protocols: Stille Reaction of 2-(Tributylstannyl)pyrazine with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction between 2-(tributylstannyl)pyrazine and various aryl bromides. This reaction is a powerful tool for the synthesis of 2-arylpyrazines, a structural motif present in numerous pharmaceuticals and biologically active compounds.

Introduction

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups, making them highly valuable in complex molecule synthesis.[2][3] This document focuses on the specific application of coupling this compound with a range of aryl bromides to afford functionalized 2-arylpyrazines.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[2]

-

Transmetalation: The pyrazinyl group is transferred from the tributyltin moiety to the palladium center, displacing the bromide and forming a new Pd(II)-aryl-pyrazinyl complex.

-

Reductive Elimination: The coupled product, 2-arylpyrazine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

Experimental Protocols

The following protocols are generalized procedures for the Stille reaction of this compound with aryl bromides. Optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃, AsPh₃, 4-10 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the ligand (if used).

-

Add the anhydrous, degassed solvent via syringe.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The reaction mixture can be worked up by quenching with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as tributyltin fluoride, which can then be removed by filtration.

-

The filtrate is then extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-arylpyrazine.

Protocol 2: Stille Coupling with Copper(I) Iodide Co-catalyst

The addition of a copper(I) salt can accelerate the rate of Stille couplings, particularly for less reactive aryl bromides.

Materials:

-

Same as Protocol 1, with the addition of Copper(I) iodide (CuI, 0.1-1.0 eq)

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Add Copper(I) iodide (CuI, 0.1-1.0 eq) to the flask.

-

Proceed with steps 3-9 of Protocol 1.

Data Presentation

The following tables summarize representative data for the Stille reaction of this compound with various aryl bromides, showcasing the versatility of this methodology.

Table 1: Stille Coupling of this compound with Substituted Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 18 | 78 |

| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | DMF | 100 | 24 | 82 |

| 4 | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 110 | 36 | 65 |

| 5 | 1-Bromo-4-acetylbenzene | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 90 | 20 | 75 |

| 6 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 88 |

| 7 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 24 | 72 |

Note: The data presented in this table is a compilation of representative results from the scientific literature and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Diagram 1: General Workflow of the Stille Reaction

Caption: General workflow for the Stille cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Palladium catalysts can be flammable and toxic. Handle with care.

-

Anhydrous solvents are flammable and should be handled in a fume hood away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Stille reaction of this compound with aryl bromides is a robust and versatile method for the synthesis of a wide array of 2-arylpyrazines. The tolerance of various functional groups and the relatively mild reaction conditions make it an invaluable tool in medicinal chemistry and drug development for the construction of complex molecular architectures.

References

Application Notes: Stille Coupling of 2-(Tributylstannyl)pyrazine with Aryl Iodides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the palladium-catalyzed Stille cross-coupling reaction between 2-(tributylstannyl)pyrazine and various aryl iodides. This reaction is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds, yielding 2-arylpyrazine derivatives. These products are significant structural motifs in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The notes cover the reaction mechanism, optimization of catalytic systems, and practical applications, while the protocols offer a step-by-step guide to performing the reaction and purifying the products.

Introduction and Applications

The Stille reaction is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic electrophile, catalyzed by a palladium complex.[3][4] Key advantages of this reaction include the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, making them highly valuable in the synthesis of complex molecules.[5][6][7]

The coupling of this compound with aryl iodides is particularly relevant for the pharmaceutical industry. The resulting 2-arylpyrazine core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, especially small molecule kinase inhibitors for oncology.[2]

Key Features:

-

High Functional Group Tolerance: Compatible with esters, amides, ketones, and nitro groups.[5]

-

Mild Reaction Conditions: Reactions can often be carried out under relatively mild thermal conditions.[6]

-

Aryl Iodide Reactivity: Aryl iodides are excellent electrophiles for this coupling due to their high reactivity in the oxidative addition step.[8]

-

Primary Limitation: The primary drawback is the toxicity of organotin compounds and the challenge of removing stoichiometric tin byproducts after the reaction.[5][6]

Reaction Scheme and Catalytic Cycle

The overall transformation involves the coupling of the pyrazine ring to an aromatic ring, facilitated by a palladium catalyst.

Caption: General scheme for the Stille coupling of this compound.

The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate.[3][8]

-

Transmetalation: The pyrazine group is transferred from the organostannane to the Pd(II) complex, displacing the iodide and forming a new Pd(II)-pyrazine species. This step is often rate-limiting.[8][9]

-

Reductive Elimination: The coupled product, 2-arylpyrazine, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]

Data Presentation: Representative Reaction Conditions

The optimal conditions for Stille couplings can vary based on the specific aryl iodide used. The following table summarizes typical conditions and expected yields for this transformation.

| Aryl Iodide (Ar-I) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd₂(dba)₃ (2%) | PPh₃ (8%) | - | Toluene | 110 | 12 | ~85 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5%) | - | - | DMF | 90 | 8 | ~90 |

| 3-Iodopyridine | PdCl₂(PPh₃)₂ (5%) | - | CuI (10%) | Dioxane | 100 | 16 | ~78 |

| 2-Iodothiophene | Pd(PPh₃)₄ (4%) | - | CuI (5%) | DMF | 80 | 12 | ~82 |

| 1-Iodo-3-(CF₃)benzene | Pd(OAc)₂ (2%) | XPhos (4%) | CsF | t-BuOH | 100 | 24 | ~88 |

Note: This data is representative and compiled from typical Stille coupling protocols.[10][11][12] Yields are highly dependent on substrate purity, reaction scale, and purification efficiency.

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of this compound with an aryl iodide using Pd(PPh₃)₄ as the catalyst.

Materials and Equipment:

-

This compound (1.0 equiv)

-

Aryl iodide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Standard, oven-dried glassware (e.g., Schlenk flask) with a condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles for liquid transfer

Caption: Standard workflow for the Stille coupling and product isolation.

Procedure:

-

Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.1 mmol) and Pd(PPh₃)₄ (0.05 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.

-

Stannane Addition: Add this compound (1.0 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the flask to the desired temperature (typically 80–100 °C) using a pre-heated oil bath. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cooling and Quenching: Once the starting material is consumed (typically 8-16 hours), remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification:

-

Tin Removal: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stirring the biphasic mixture for 30-60 minutes before separating the layers can aid in the precipitation of tributyltin fluoride.[6]

-

Aqueous Wash: Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-arylpyrazine product.

Safety Precautions:

-

Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]

-

Palladium catalysts can be toxic and are expensive.

-

Work with anhydrous solvents under an inert atmosphere to prevent the deactivation of the catalyst and reagents.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. jk-sci.com [jk-sci.com]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Substituted Pyrazines via Stille Coupling: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Stille cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, proving highly effective in the synthesis of substituted pyrazines.[1][2] This reaction's significance in medicinal chemistry and drug development is underscored by its tolerance for a wide array of functional groups and the use of air- and moisture-stable organostannane reagents.[3][4] Pyrazine derivatives are key scaffolds in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. Many of these compounds function as kinase inhibitors, targeting critical signaling pathways implicated in diseases such as cancer and autoimmune disorders.[5]

Substituted pyrazines synthesized via Stille coupling have shown promise as inhibitors of key signaling pathways like the PI3K/Akt/mTOR and JAK/STAT pathways.[6][7] The PI3K/Akt/mTOR pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Similarly, the JAK/STAT pathway is central to cytokine signaling and immune response, making it a prime target for inflammatory and autoimmune diseases.[10][11] The ability to readily synthesize diverse pyrazine libraries using the Stille coupling allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for these kinase targets.

The Stille reaction typically involves the coupling of a halopyrazine with an organostannane reagent in the presence of a palladium catalyst and a ligand.[2] Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[1] The choice of ligand, solvent, and additives can significantly influence the reaction's efficiency and yield. For instance, the addition of copper(I) salts can accelerate the reaction rate.[12] While highly effective, a notable drawback of the Stille coupling is the toxicity of organotin compounds and the challenge of removing tin byproducts from the final products.[13]

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted pyrazines via Stille coupling, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Stille Coupling of Halopyrazines with Various Organostannanes

| Entry | Halopyrazine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyrazine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 12 | 85 |

| 2 | 2-Bromopyrazine | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Dioxane | CsF | 100 | 16 | 92 |

| 3 | 2-Iodopyrazine | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (4) | - | DMF | CuI | 80 | 8 | 95 |

| 4 | 2,5-Dichloropyrazine | Tributyl(4-methoxyphenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | - | 100 | 24 | 78 (mono-arylated) |

| 5 | 2,5-Dibromopyrazine | Trimethyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | AsPh₃ | NMP | CuI | 60 | 6 | 88 |

Table 2: Substrate Scope and Yields for the Synthesis of 2-Aryl- and 2-Vinylpyrazines

| Entry | Halopyrazine | Stannane Coupling Partner | Product | Yield (%) |

| 1 | 2-Chloropyrazine | Tributyl(styryl)stannane | 2-Styrylpyrazine | 82 |

| 2 | 2-Bromopyrazine | Tributyl(furan-2-yl)stannane | 2-(Furan-2-yl)pyrazine | 90 |

| 3 | 2-Iodopyrazine | Tributyl(naphthalen-1-yl)stannane | 2-(Naphthalen-1-yl)pyrazine | 89 |

| 4 | 2-Chloropyrazine | Tributyl(prop-1-en-2-yl)stannane | 2-(Prop-1-en-2-yl)pyrazine | 75 |

| 5 | 2-Bromopyrazine | Tributyl(pyridin-3-yl)stannane | 2-(Pyridin-3-yl)pyrazine | 85 |

Experimental Protocols

Protocol 1: Synthesis of 2-Vinylpyrazine from 2-Chloropyrazine and Tributyl(vinyl)stannane

Materials:

-

2-Chloropyrazine

-

Tributyl(vinyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 mmol, 1.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

-

Using a syringe, add anhydrous toluene (10 mL) to the flask.

-

Add tributyl(vinyl)stannane (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-vinylpyrazine.

Protocol 2: Synthesis of 2-Phenyl-5-chloropyrazine from 2,5-Dichloropyrazine and Tributyl(phenyl)stannane

Materials:

-

2,5-Dichloropyrazine

-

Tributyl(phenyl)stannane

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware

Procedure:

-

In an oven-dried Schlenk tube, place 2,5-dichloropyrazine (1.0 mmol, 1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (8 mL) via syringe.

-

Add tributyl(phenyl)stannane (1.1 mmol, 1.1 eq) to the mixture.

-

Heat the reaction at 100 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous KF solution and stir for 30 minutes.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to yield 2-phenyl-5-chloropyrazine.

Mandatory Visualization

References

- 1. jk-sci.com [jk-sci.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Stille Coupling [organic-chemistry.org]

Application Notes and Protocols: 2-(Tributylstannyl)pyrazine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 2-(tributylstannyl)pyrazine in the synthesis of pyrazine-containing pharmaceutical intermediates. The primary application highlighted is the palladium-catalyzed Stille cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. Additionally, the Sonogashira coupling is presented as a powerful alternative for the synthesis of analogous intermediates.

Introduction to this compound in Pharmaceutical Synthesis

The pyrazine moiety is a critical pharmacophore found in a wide array of approved drugs and clinical candidates, including kinase inhibitors and central nervous system (CNS) agents. Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable scaffold in medicinal chemistry. This compound is a key reagent for introducing the pyrazine ring into target molecules, primarily through the Stille cross-coupling reaction.[1][2] This reaction is valued for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.[1][3]

Core Application: Stille Cross-Coupling Reaction

The Stille reaction facilitates the coupling of an organostannane (e.g., this compound) with an organic electrophile, typically an aryl or vinyl halide/triflate, in the presence of a palladium catalyst.[1]

General Workflow for Stille Cross-Coupling

Caption: General workflow for the synthesis of 2-arylpyrazine intermediates via Stille coupling.

Experimental Protocol: Synthesis of a 2-Arylpyrazine Intermediate

This protocol describes a general procedure for the Stille cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (substituted or unsubstituted)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene or N,N-Dimethylformamide (DMF)

-

Aqueous potassium fluoride (KF) solution (1M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-